

Dimethyl 2-bromoterephthalate: A Comprehensive Technical Guide for Synthetic Chemists

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Compound of Interest

Compound Name: *Dimethyl 2-bromoterephthalate*

Cat. No.: *B101079*

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Introduction: The Strategic Importance of a Functionalized Aromatic Building Block

In the landscape of modern organic synthesis, halogenated aromatic esters stand as pivotal intermediates, bridging the gap between simple starting materials and complex molecular architectures.^[1] Among these, **Dimethyl 2-bromoterephthalate** (CAS No. 18643-86-2) has emerged as a particularly valuable reagent for researchers in medicinal chemistry, materials science, and polymer chemistry.^[1] Its structure, featuring a 1,4-benzenedicarboxylate (terephthalate) framework with a strategically placed bromine atom ortho to one of the methyl ester groups, offers a unique combination of reactivity and functionality.^[1] The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, while the ester groups provide avenues for further derivatization, such as hydrolysis to carboxylic acids or reduction to alcohols.^[1] This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of **Dimethyl 2-bromoterephthalate**, offering both theoretical insights and field-proven experimental protocols.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of **Dimethyl 2-bromoterephthalate** is fundamental to its effective use in the laboratory.

Core Properties

Property	Value	Source
CAS Number	18643-86-2	[2] [3]
Molecular Formula	C ₁₀ H ₉ BrO ₄	[2] [4]
Molecular Weight	273.08 g/mol	[2]
Appearance	White to yellow or orange crystalline powder	[5]
Melting Point	52-57 °C	[3] [5]
Boiling Point (Predicted)	323.7 ± 22.0 °C	[3]
Density (Predicted)	1.505 ± 0.06 g/cm ³	[3]
IUPAC Name	dimethyl 2-bromobenzene-1,4-dicarboxylate	[2]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of **Dimethyl 2-bromoterephthalate**.

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule's structure. The aromatic protons exhibit distinct chemical shifts and coupling patterns that confirm the substitution pattern on the benzene ring.[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.31	d	1.6	Aromatic CH
8.00	dd	8.1, 1.6	Aromatic CH
7.81	d	8.1	Aromatic CH
3.96	s	-	Methyl Ester Protons (OCH ₃)
3.94	s	-	Methyl Ester Protons (OCH ₃)
(Data corresponds to a 300 MHz spectrum in CDCl ₃)[1]			

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, providing information about the carbon framework of the molecule.[2]

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the key functional groups present in **Dimethyl 2-bromoterephthalate**. The spectrum will prominently feature a strong absorption band around 1720 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ester groups, and a band in the region of 500-600 cm⁻¹ indicative of the carbon-bromine (C-Br) bond.[1]

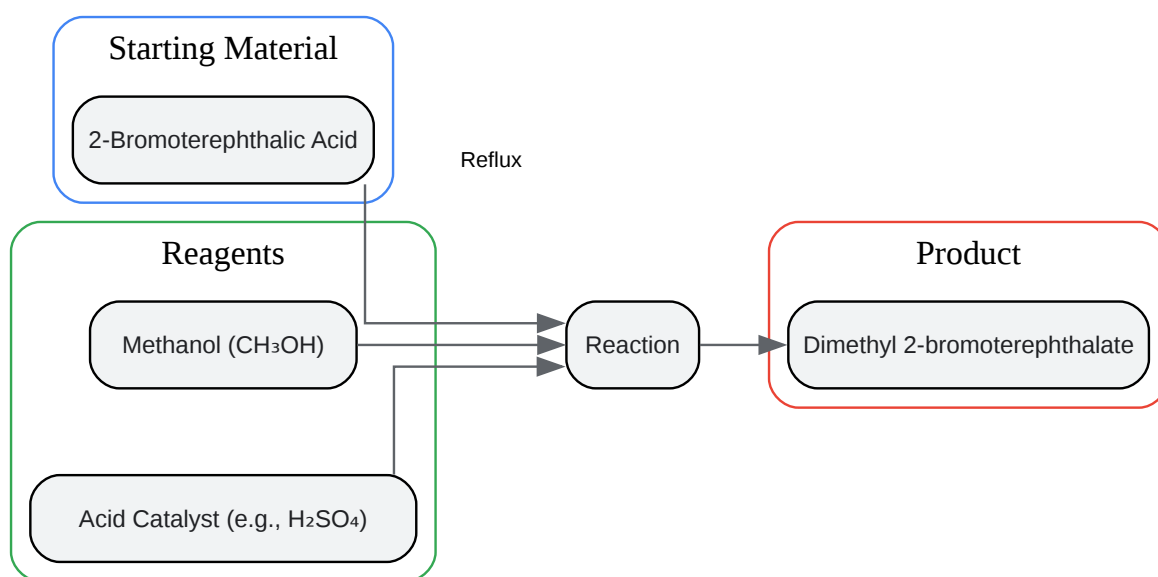
Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[4]

Synthesis of Dimethyl 2-bromoterephthalate: Pathways and Protocols

The synthesis of **Dimethyl 2-bromoterephthalate** can be approached through several routes, with the choice often depending on the availability of starting materials and the desired scale of the reaction.

Pathway 1: Direct Esterification of 2-Bromoterephthalic Acid

This is the most straightforward method when 2-bromoterephthalic acid is commercially available or readily synthesized.[1] The reaction involves the acid-catalyzed esterification with methanol.



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Caption: Synthesis of **Dimethyl 2-bromoterephthalate** via direct esterification.

Experimental Protocol: Acid-Catalyzed Esterification

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromoterephthalic acid in an excess of methanol.
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- **Reaction:** Heat the mixture to reflux and maintain for 16 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- **Work-up:** After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the excess methanol under reduced pressure.
- **Purification:** The crude product can be purified by recrystallization from methanol to yield the final product. A reported procedure using this method resulted in a nearly quantitative yield.
[\[1\]](#)

Alternative Protocol: Thionyl Chloride-Mediated Esterification

An alternative and often higher-yielding method involves the use of thionyl chloride.

- **Reaction Setup:** In a round-bottom flask fitted with a reflux condenser, suspend 2-bromoterephthalic acid in methanol.
- **Reagent Addition:** Carefully add thionyl chloride dropwise to the suspension at room temperature.
- **Reaction:** Heat the mixture to reflux and maintain for 5 hours.[\[1\]](#)
- **Work-up and Purification:** After cooling, the solvent is removed under reduced pressure, and the residue is purified. This method has been reported to produce a 98% yield.[\[1\]](#)

Pathway 2: Multi-step Synthesis from Dimethyl Terephthalate

For situations where high regioselectivity is paramount and 2-bromoterephthalic acid is not readily available, a multi-step synthesis starting from dimethyl terephthalate is a viable option.
[\[1\]](#) This pathway involves nitration, reduction, bromination, and diazotization followed by elimination.[\[1\]](#)



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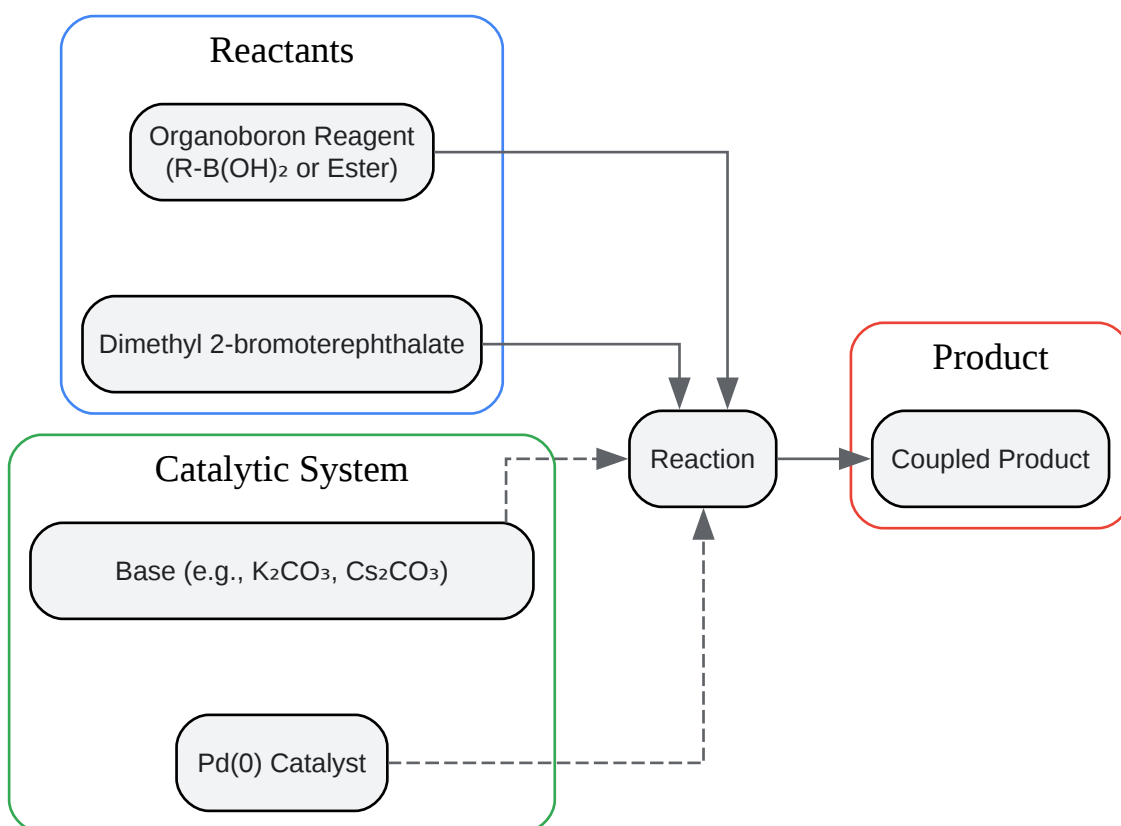
Caption: Multi-step synthesis of **Dimethyl 2-bromoterephthalate**.

Key Reactions and Synthetic Applications

The synthetic utility of **Dimethyl 2-bromoterephthalate** is primarily derived from the reactivity of its bromine substituent in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between **Dimethyl 2-bromoterephthalate** and an organoboron compound.[6][7] This reaction is catalyzed by a palladium complex and requires a base.[6][7]



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Caption: Schematic of the Suzuki-Miyaura coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

- **Reaction Setup:** To a flame-dried Schlenk flask, add **Dimethyl 2-bromoterephthalate**, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5

mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 equivalents).

- Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
- Inert Atmosphere: Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.
- Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
- Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between **Dimethyl 2-bromoterephthalate** and a terminal alkyne. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.

Representative Experimental Protocol: Sonogashira Coupling

- Reaction Setup: In a Schlenk flask under an inert atmosphere, combine **Dimethyl 2-bromoterephthalate**, a palladium catalyst (e.g., $Pd(PPh_3)_4$, 1-5 mol%), and a copper(I) salt (e.g., CuI, 2-10 mol%) in a suitable solvent such as THF or DMF.
- Reagent Addition: Add the terminal alkyne (1.1-1.5 equivalents) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents).
- Reaction: Stir the reaction mixture at room temperature or with gentle heating until completion.
- Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution to remove the copper salts. Separate the organic

layer, dry it, and concentrate it.

- Purification: Purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of N-aryl or N-alkyl aminoterephthalate derivatives by coupling **Dimethyl 2-bromoterephthalate** with a primary or secondary amine.^{[8][9]} This reaction is catalyzed by a palladium complex with a specialized phosphine ligand and requires a strong base.^{[8][9]}

Representative Experimental Protocol: Buchwald-Hartwig Amination

- Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., sodium tert-butoxide).
- Reagent Addition: Add **Dimethyl 2-bromoterephthalate**, the amine coupling partner, and an anhydrous solvent such as toluene or dioxane.
- Reaction: Seal the tube and heat the reaction mixture to the required temperature (typically 80-120 °C) with stirring for the necessary duration.
- Work-up: After cooling, quench the reaction, dilute with an organic solvent, and wash with water and brine.
- Purification: Dry the organic phase, remove the solvent in vacuo, and purify the product by column chromatography.

Applications in Materials Science and Drug Discovery

The versatility of **Dimethyl 2-bromoterephthalate** as a synthetic intermediate has led to its use in several advanced applications.

Precursor for Metal-Organic Frameworks (MOFs)

The terephthalate moiety of the molecule can act as a linker to connect metal ions, forming porous, crystalline structures known as Metal-Organic Frameworks (MOFs).[1] The bromo-substituent can be used to functionalize the pores of the MOF, altering its chemical environment and enhancing its performance for specific tasks like gas storage and separation.
[1]

General Protocol for MOF Synthesis

- **Solution Preparation:** In a reaction vessel, dissolve **Dimethyl 2-bromoterephthalate** (or the corresponding 2-bromoterephthalic acid) and a metal salt (e.g., a zirconium or zinc salt) in a suitable solvent, often N,N-dimethylformamide (DMF).[10]
- **Solvothermal Reaction:** Seal the vessel and heat it in an oven at a specific temperature for a set period to allow for the formation of the MOF crystals.[10]
- **Isolation and Activation:** After cooling, the MOF crystals are collected by filtration or centrifugation, washed with fresh solvent, and then activated by heating under vacuum to remove any guest solvent molecules from the pores.[10]

Monomer in Polymer Chemistry

Dimethyl 2-bromoterephthalate can be used as a monomer in the synthesis of specialized polyesters and polyamides.[1] The bromine atom can be retained in the polymer backbone to impart specific properties or can be used for post-polymerization modification.

General Polymerization Procedure (Transesterification)

- **Monomer and Catalyst Charging:** A reactor is charged with **Dimethyl 2-bromoterephthalate**, a diol (e.g., ethylene glycol), and a transesterification catalyst (e.g., zinc acetate).[11]
- **Transesterification:** The mixture is heated under a nitrogen atmosphere, and the methanol produced is removed by distillation to drive the reaction forward.[11]
- **Polycondensation:** A polycondensation catalyst (e.g., antimony trioxide) is added, and the temperature is increased while the pressure is reduced.[11] The excess diol is removed under vacuum, leading to an increase in the polymer's molecular weight.[11]

Intermediate in Drug Development

In medicinal chemistry, the bromine atom on **Dimethyl 2-bromoterephthalate** serves as a crucial handle for introducing various functional groups to create libraries of bioactive compounds for drug discovery.^[1] Its use as an intermediate allows for the systematic modification of a lead compound's structure to optimize its pharmacological properties.

Safety and Handling

Dimethyl 2-bromoterephthalate should be handled with appropriate safety precautions in a laboratory setting.

- **Hazard Classification:** It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^[2]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.^[12]
- **Engineering Controls:** Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.^[12]
- **Storage:** Store in a tightly closed container in a cool, dry place away from incompatible materials.^[12]
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations.^[12]

Conclusion

Dimethyl 2-bromoterephthalate is a highly valuable and versatile building block in modern organic synthesis. Its unique structure provides a platform for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, making it an essential tool for the synthesis of advanced materials, functional polymers, and novel pharmaceutical agents. A thorough understanding of its properties, synthetic routes, and reactivity, as detailed in this guide, is crucial for harnessing its full potential in research and development.

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References

- 1. Dimethyl 2-bromoterephthalate | 18643-86-2 | Benchchem [benchchem.com]
- 2. Dimethyl 2-bromoterephthalate | C₁₀H₉BrO₄ | CID 87741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 1,4-Benzenedicarboxylic acid, 2-bromo-, dimethyl ester [webbook.nist.gov]
- 5. Dimethyl Bromoterephthalate | 18643-86-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcpr.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
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